molecular formula C20H41NO4S B024238 N-Stearoyl Taurine CAS No. 63155-80-6

N-Stearoyl Taurine

Cat. No.: B024238
CAS No.: 63155-80-6
M. Wt: 391.6 g/mol
InChI Key: LMIJIHJZVURGQK-UHFFFAOYSA-N
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Description

N-stearoyltaurine is a fatty acid-taurine conjugate derived from stearic acid. It has a role as a mouse metabolite. It is functionally related to an octadecanoic acid. It is a conjugate acid of a N-stearoyltaurine(1-).

Biochemical Analysis

Biochemical Properties

N-Stearoyl Taurine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound has been found to activate members of the transient receptor potential (TRP) family of calcium channels . It is a prominent amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent mitochondrial oxidant production, thereby reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It has been found to regulate mitochondrial protein synthesis, enhancing electron transport chain activity and protecting the mitochondria against excessive superoxide generation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Biological Activity

N-Stearoyl Taurine (NST) is a derivative of taurine, an amino acid known for its various biological activities. NST, specifically, is gaining attention for its potential therapeutic applications due to its unique properties. This article explores the biological activity of this compound, including its effects on metabolic processes, cellular health, and potential therapeutic uses.

Chemical Structure and Properties

This compound is formed by the conjugation of stearic acid with taurine. The structural formula can be represented as follows:

C18H37NO3S\text{C}_{18}\text{H}_{37}\text{NO}_3S

This compound exhibits both hydrophilic and hydrophobic characteristics due to the presence of the taurine moiety and the long-chain fatty acid, which influences its solubility and interaction with biological membranes.

1. Metabolic Effects:
this compound has been shown to influence lipid metabolism and glucose homeostasis. Studies indicate that taurine supplementation can ameliorate conditions such as hyperglycemia and dyslipidemia in diabetic models. For instance, in OLETF rats, taurine supplementation improved insulin sensitivity and reduced serum lipid levels significantly over a 12-week period .

2. Cellular Protection:
NST exhibits protective effects against endoplasmic reticulum (ER) stress-induced cell death. Research shows that taurine can mitigate palmitate-induced ER stress in liver cells, suggesting a potential role in preventing non-alcoholic fatty liver disease (NAFLD) . Furthermore, NST may enhance mitochondrial function, promoting cell survival under stress conditions.

3. Anti-inflammatory Properties:
Taurine derivatives like NST have demonstrated anti-inflammatory effects, which are crucial in managing chronic diseases characterized by inflammation. By modulating inflammatory pathways, NST may help reduce the risk of metabolic syndrome and related complications.

Table 1: Summary of Key Research Findings on this compound

StudyModelFindings
Tokunaga et al., 1983Diabetic ratsReduced serum glucose and lipid levels with taurine supplementation.
El Mesallamy et al., 2010High fructose-fed ratsImproved insulin sensitivity and reduced hyperglycemia with taurine.
Recent StudyHepatocytesNST mitigated palmitate-induced ER stress and cell death.

Case Study: Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)

A significant study investigated the effects of taurine on NAFLD using animal models. Mice supplemented with taurine showed reduced lipid accumulation in the liver and improved liver function markers compared to control groups . The protective mechanism was linked to the reduction of ER stress markers, indicating that NST could be a promising therapeutic agent for managing NAFLD.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

  • Metabolic Disorders: Its ability to improve insulin sensitivity and lipid profiles makes it a candidate for treating type 2 diabetes and metabolic syndrome.
  • Liver Diseases: The protective effects against liver damage suggest that NST could be beneficial in treating conditions like NAFLD.
  • Neuroprotection: Due to its cellular protective properties, NST may also have applications in neurodegenerative diseases where oxidative stress plays a role.

Properties

IUPAC Name

2-(octadecanoylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIJIHJZVURGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276578
Record name N-Stearoyl Taurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63155-80-6
Record name N-Stearoyl Taurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Stearoyltaurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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